molecular formula C20H24N2O B12514703 N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine

N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine

Cat. No.: B12514703
M. Wt: 308.4 g/mol
InChI Key: XTGLRZAIAFIHJY-UHFFFAOYSA-N
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Description

N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine is an organic compound with a complex structure that includes a benzyl group, a phenylmethanamine group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol and a carboxylic acid derivative under acidic conditions.

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Coupling with Phenylmethanamine: The final step involves coupling the oxazole derivative with phenylmethanamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenylmethanamine groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Reduced forms of the oxazole and amine groups.

    Substitution: Substituted benzyl or phenylmethanamine derivatives.

Scientific Research Applications

N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine: Unique due to its specific combination of functional groups and structural features.

    Benzimidazoles: Similar in having a benzene ring fused to an imidazole ring, but differ in their biological activity and applications.

    Oxazoles: Share the oxazole ring structure but may have different substituents and properties.

Uniqueness

This compound is unique due to its combination of a benzyl group, phenylmethanamine group, and oxazole ring, which confer specific chemical reactivity and potential biological activity not found in other similar compounds.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C20H24N2O/c1-20(2)16-23-19(21-20)15-22(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3

InChI Key

XTGLRZAIAFIHJY-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)C

Origin of Product

United States

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